An In-Depth Technical Guide to 2-Amino-3-bromo-6-chlorobenzoic acid (CAS 65971-76-8)
An In-Depth Technical Guide to 2-Amino-3-bromo-6-chlorobenzoic acid (CAS 65971-76-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-3-bromo-6-chlorobenzoic acid, a halogenated anthranilic acid derivative of significant interest in synthetic and medicinal chemistry. As a multifaceted building block, its unique substitution pattern offers a versatile scaffold for the development of novel pharmaceutical agents and complex organic molecules. This document delves into its core properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.
Core Chemical Identity and Physicochemical Profile
2-Amino-3-bromo-6-chlorobenzoic acid, registered under CAS number 65971-76-8, is a substituted aromatic carboxylic acid. The presence of an amino group, a carboxylic acid, and two different halogen atoms (bromine and chlorine) on the benzene ring makes it a highly functionalized and reactive intermediate.
It is crucial to note that due to the substitution pattern, ambiguity in nomenclature can arise. Based on IUPAC naming conventions and supplier information for CAS 65971-76-8, the structure corresponds to 2-amino, 3-bromo, and 6-chloro substitution. Synonyms such as 6-Amino-2-bromo-3-chlorobenzoic acid are sometimes encountered but refer to a different isomer.[1][2]
Table 1: Physicochemical Properties of 2-Amino-3-bromo-6-chlorobenzoic acid
| Property | Value | Source |
| CAS Number | 65971-76-8 | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | [1][2] |
| Molecular Weight | 250.48 g/mol | [1] |
| Density | 1.892 g/cm³ (Predicted) | [2] |
| Boiling Point | 382.4 °C (Predicted) | [2] |
| Flash Point | 185.1 °C (Predicted) | [2] |
| Refractive Index | 1.68 (Predicted) | [2] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |
| LogP | 2.38 (Predicted) | [1] |
Spectral Characterization
Detailed spectral analysis is fundamental for the unambiguous identification and quality assessment of 2-Amino-3-bromo-6-chlorobenzoic acid. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet significantly downfield (typically >10 ppm), while the amine protons will also present as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique carbon signals. The carboxyl carbon will be the most downfield signal (~170 ppm). The aromatic carbons will appear in the typical range of 110-150 ppm, with their specific shifts influenced by the attached substituents (amino, bromo, chloro, and carboxyl groups).
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IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. Expected peaks include:
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A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).
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N-H stretching from the primary amine (two bands, ~3300-3500 cm⁻¹).[3]
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A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).[3]
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C-N and C-O stretching vibrations.
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C-Cl (~700-800 cm⁻¹) and C-Br stretches in the fingerprint region.[3]
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion and subsequent fragments, confirming the elemental composition.
Synthesis and Manufacturing
The synthesis of polysubstituted benzoic acids like 2-Amino-3-bromo-6-chlorobenzoic acid requires a strategic sequence of reactions to achieve the desired regiochemistry. While specific proprietary manufacturing processes may vary, a plausible and logical synthetic route can be constructed from commercially available starting materials, leveraging fundamental organic reactions.
One logical precursor is 2-amino-6-chlorobenzoic acid. The synthesis would then involve a regioselective bromination step.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol outlines a general, scientifically-grounded procedure for the synthesis of the target compound.
Step 1: Preparation of the Starting Material
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Ensure the purity of the starting material, 2-amino-6-chlorobenzoic acid (CAS 2148-56-3), through standard analytical techniques.[4]
Step 2: Regioselective Bromination
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Dissolve 2-amino-6-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid. The amino group is a strongly activating, ortho-, para-director. The position ortho to the amine and meta to the deactivating carboxyl group (C3) is sterically accessible and electronically favored for electrophilic substitution.
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Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, to the reaction mixture at a controlled temperature (e.g., room temperature) with constant stirring. The use of NBS is often preferred as it is easier to handle and can provide higher selectivity.
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Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to consume any excess bromine.
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Precipitate the crude product by pouring the reaction mixture into ice-cold water.
Step 3: Purification
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Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid and salts.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water mixture) to yield pure 2-Amino-3-bromo-6-chlorobenzoic acid.
Step 4: Characterization
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Confirm the identity and purity of the final product using melting point analysis, NMR, IR, and Mass Spectrometry.
Caption: Reactivity and synthetic utility of the title compound.
Safety, Handling, and Storage
As a halogenated aromatic amine, 2-Amino-3-bromo-6-chlorobenzoic acid requires careful handling in a laboratory setting. While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related compounds provide essential guidance. [5][6][7]
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Hazard Classification: Based on analogous structures, it should be treated as harmful if swallowed, inhaled, or in contact with skin. [8]It is expected to cause skin irritation and serious eye irritation. [6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. [5]* First Aid:
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Skin Contact: Immediately wash with plenty of soap and water. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] * Inhalation: Move the person to fresh air and keep comfortable for breathing. [5] * Ingestion: Seek immediate medical attention.
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-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [1] This information is for guidance only and is based on similar chemical structures. Always consult a specific and current SDS for the material being handled before use.
References
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Pharma Info Source. (n.d.). CAS 2148-56-3 suppliers, 2-Amino-6-chlorobenzoic acid suppliers. Retrieved from [Link]
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MDPI. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-bromo-5-chlorobenzoic acid. Retrieved from [Link]
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PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-6-bromo-2-chlorobenzoic acid. Retrieved from [Link]
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